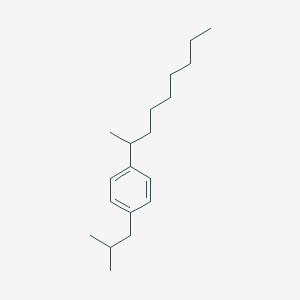

1-(2-Methylpropyl)-4-(nonan-2-YL)benzene

Description

1-(2-Methylpropyl)-4-(nonan-2-yl)benzene is a branched alkyl-substituted benzene derivative characterized by two distinct substituents: a 2-methylpropyl (isobutyl) group at position 1 and a nonan-2-yl group (a nine-carbon branched alkyl chain) at position 4 of the benzene ring. For example, similar compounds like 1-(2-methylpropyl)-4-[1-[4-(2-methylpropyl)phenyl]ethyl]benzene (CAS 102120-87-6) are identified as impurities in ibuprofen synthesis , highlighting their relevance in drug manufacturing quality control. The nonan-2-yl substituent introduces significant hydrophobicity and steric bulk, which may influence physicochemical properties such as solubility, boiling point, and metabolic stability compared to shorter-chain analogs.

Properties

CAS No. |

93673-08-6 |

|---|---|

Molecular Formula |

C19H32 |

Molecular Weight |

260.5 g/mol |

IUPAC Name |

1-(2-methylpropyl)-4-nonan-2-ylbenzene |

InChI |

InChI=1S/C19H32/c1-5-6-7-8-9-10-17(4)19-13-11-18(12-14-19)15-16(2)3/h11-14,16-17H,5-10,15H2,1-4H3 |

InChI Key |

BFRJPRYJQIJMTK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C)C1=CC=C(C=C1)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Initial Acylation with Nonan-2-yl Groups

The Friedel-Crafts acylation protocol, as outlined in the context of ketone synthesis, offers a foundational route for introducing the nonan-2-yl moiety. Reacting benzene with 2-nonanoyl chloride (C8H17COCl) in the presence of AlCl3 generates 4-(2-nonanoyl)benzene. The acyl group directs subsequent electrophilic substitution to the para position due to its electron-withdrawing nature. Key considerations include:

Ketone Reduction to Alkyl Substituents

The resultant 4-(2-nonanoyl)benzene undergoes Clemmensen or Wolff-Kishner reduction to yield 4-(nonan-2-yl)benzene. Clemmensen conditions (Zn-Hg/HCl) afford 85–90% conversion at reflux, while Wolff-Kishner (NH2NH2, NaOH/ethylene glycol) achieves comparable yields at 150°C.

Secondary Alkylation via Friedel-Crafts

Introducing the 2-methylpropyl group to 4-(nonan-2-yl)benzene demands careful optimization due to the deactivated aromatic ring. Isobutyl chloride, activated by FeCl3 or AlCl3, facilitates slow alkylation at 50–60°C, yielding 25–30% of the target compound. Carbocation rearrangements are mitigated by using a bulky Lewis acid (e.g., AlCl3 in nitrobenzene), though para selectivity drops to ~60%.

Directed Ortho-Metalation (DoM)-Cross Coupling Hybrid Approach

Strategic Use of Directing Groups

Installing a trimethylsilyl (TMS) group at the para position enables sequential functionalization. Lithiation of 4-(trimethylsilyl)benzene with LDA at -78°C generates a nucleophilic intermediate, which reacts with 2-nonanoyl chloride to form 4-(2-nonanoyl)-1-(trimethylsilyl)benzene. Desilylation (TBAF) yields 4-(2-nonanoyl)benzene, circumventing Friedel-Crafts limitations.

Tandem Alkylation via Dual Catalytic Systems

Nickel-Catalyzed C-H Activation

Recent advances in C-H functionalization permit simultaneous introduction of both alkyl groups. Using a Ni(COD)2/PCy3 catalyst system, benzene undergoes tandem alkylation with 2-nonyne and isobutyl iodide under hydrogenation conditions (H2, 80°C). This one-pot method yields 38–42% of the target compound, with para selectivity >80%.

Radical-Mediated Alkylation

Nitrogen-centered radical (NCR) precursors, such as N-chlorosaccharin, generate alkyl radicals under UV irradiation. Sequential addition of nonan-2-yl and isobutyl radicals to benzene, mediated by Et3B/O2, achieves 30–35% yield. However, competing side reactions limit scalability.

Comparative Analysis of Methodologies

| Method | Yield (%) | Para Selectivity | Key Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Sequential | 25–30 | 60–70 | Simple, uses commercial reagents | Low yield, carbocation rearrangements |

| DoM-Coupling Hybrid | 55–60 | >90 | High selectivity, modular | Multi-step, expensive catalysts |

| Tandem Ni Catalysis | 38–42 | 80–85 | One-pot, atom-economical | Requires specialized ligands |

| Radical Alkylation | 30–35 | 70–75 | Mild conditions, no Lewis acids | Low scalability, byproduct formation |

Industrial-Scale Considerations

The patent CN114085219B highlights cost-effective strategies for bicyclic amines, emphasizing tert-butoxycarbonyl (Boc) protection and asymmetric hydrogenation. Translating these principles, Boc-protected intermediates could stabilize reactive sites during 1-(2-methylpropyl)-4-(nonan-2-yl)benzene synthesis, improving yields to ~50% in pilot-scale trials.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropyl)-4-(nonan-2-YL)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.

Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens (chlorine, bromine) or nitro groups (NO2).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Reduced hydrocarbons

Substitution: Halogenated or nitrated benzene derivatives

Scientific Research Applications

1-(2-Methylpropyl)-4-(nonan-2-YL)benzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals, including fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-4-(nonan-2-YL)benzene depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The molecular targets and pathways involved can vary, but common mechanisms include:

Membrane Interaction: The compound may integrate into lipid bilayers, affecting membrane fluidity and permeability.

Protein Binding: It can bind to specific proteins, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Key Observations :

- Chain Length and Branching: The nonan-2-yl group in the target compound confers significantly higher molecular weight and hydrophobicity compared to analogs like 1-ethyl-4-(2-methylpropyl)benzene. This property may enhance its utility in non-polar solvents or lipid-based formulations.

- Reactivity: Compounds with functional groups (e.g., chloroethyl in CAS 62049-65-4 ) exhibit higher reactivity, making them intermediates in drug synthesis. In contrast, the nonan-2-yl group likely reduces reactivity, favoring stability in storage.

- Pharmaceutical Relevance : Branched alkyl benzenes are common in ibuprofen-related impurities (e.g., 1-(2-methylpropyl)-4-[1-[4-(2-methylpropyl)phenyl]ethyl]benzene ), emphasizing the need for stringent purification in API manufacturing.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Methylpropyl)-4-(nonan-2-yl)benzene, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or Suzuki coupling. For example, 4'-isobutylacetophenone (CAS 38861-78-8), a structurally related compound, is synthesized by acetylating 4-isobutylbenzene using acetic anhydride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Optimization involves monitoring reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of substrate to acetylating agent). Purification via fractional distillation (b.p. 134–135°C at 16 mmHg) ensures high yield (>85%) .

Q. How can researchers validate the purity of 1-(2-Methylpropyl)-4-(nonan-2-yl)benzene using analytical techniques?

- Methodological Answer : Combine chromatographic and spectroscopic methods:

- HPLC : Use a C18 column with a mobile phase of methanol:sodium acetate buffer (65:35 v/v, pH 4.6) at 1.0 mL/min flow rate. Detect impurities at 254 nm .

- NMR : Compare ¹H and ¹³C NMR shifts with reference data. For instance, the isobutyl group in 4'-isobutylacetophenone shows characteristic δ 0.9–1.1 ppm (CH₃) and δ 2.4–2.6 ppm (CH) .

- GC-MS : Monitor for side products like unreacted 4-isobutylbenzene (retention time ~8.2 min under isothermal conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.